1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine
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Overview
Description
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a dimethoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring, followed by chlorination and methylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethylpyrazole: A simpler compound with a similar pyrazole ring structure.
N-methylpiperidine: A related compound with a piperidine ring.
Uniqueness
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClN4O2/c1-16-19(22(23)26(3)24-16)15-27-11-6-7-18(14-27)25(2)12-10-17-8-9-20(28-4)21(13-17)29-5/h8-9,13,18H,6-7,10-12,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISELDSYKXJQDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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